molecular formula C9H20N2O2S B2729319 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396880-51-5

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No. B2729319
CAS RN: 1396880-51-5
M. Wt: 220.33
InChI Key: MSHPJOIHFAVTOG-UHFFFAOYSA-N
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Description

“1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH-), a hydroxy group (-OH), a methylthio group (-SCH3), and an ethyl group (-CH2CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the urea group could result in hydrogen bonding, which would influence the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the urea, hydroxy, and methylthio groups. For example, the hydroxy group could participate in condensation or substitution reactions, and the urea group could undergo hydrolysis. The methylthio group could also be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the hydroxy group could make the compound polar and capable of forming hydrogen bonds, which would affect its solubility and boiling point .

Scientific Research Applications

  • Antiarrhythmic and Hypotensive Properties : A study by Chalina, Chakarova, and Staneva (1998) explored the synthesis of new 1,3-disubstituted ureas and evaluated their in vivo antiarrhythmic and hypotensive properties. One compound exhibited strong hypotensive action, and others showed antiarrhythmic activity.

  • Inhibition of Enzymes : A study by Sujayev et al. (2016) synthesized cyclic urea derivatives and tested them for inhibition of carbonic anhydrase and cholinesterase enzymes. They demonstrated effective inhibition profiles.

  • Electron Transport Layer in Solar Cells : Urea-doped ZnO films were investigated as an electron transport layer in polymer solar cells by Wang et al. (2018). Urea helped to passivate defects, resulting in enhanced charge extraction efficiency and improved solar cell performance.

  • Metabolite Identification in Designer Drugs : Zaitsu et al. (2009) identified specific metabolites of designer drugs in human urine, revealing major metabolic pathways including demethylenation followed by O-methylation.

  • Urea Synthesis from Carboxylic Acids : The study by Thalluri et al. (2014) presented a method for synthesizing ureas from carboxylic acids, highlighting good yields without racemization under milder conditions.

  • Inhibition of Human Immunodeficiency Virus : Research by Baba et al. (1991) discovered that certain uracil analogues, similar in structure to urea derivatives, are potent inhibitors of HIV-1 replication in various cell cultures.

  • Effective Extraction of Pt(IV) : Ueda et al. (2021) investigated the use of a urea derivative for the extraction of Pt(IV) from HCl solutions, finding it to be highly effective and selective.

Mechanism of Action

Without specific context or application, it’s difficult to define a mechanism of action for this compound. If it were a drug, the mechanism of action would refer to how the compound interacts with biological systems to produce its effects .

properties

IUPAC Name

1-ethyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-4-10-8(12)11-7-9(2,13)5-6-14-3/h13H,4-7H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHPJOIHFAVTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

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